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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of techniques and protocols for

integrating real-world data (RWD) into research, with a particular focus on applications in drug

development.

Introduction to Real-World Data Integration
Real-world data (RWD) refers to data relating to patient health status and/or the delivery of

healthcare that is routinely collected from a variety of sources.[1] When RWD is analyzed to

generate insights, it becomes real-world evidence (RWE).[2] The integration of RWD into

clinical research and drug development is transforming how we understand disease, develop

new therapies, and assess treatment effectiveness in real-world settings.[3][4][5] This approach

allows for a more holistic view of patient health beyond the controlled environment of traditional

clinical trials.[3][4]

Sources of Real-World Data Include:

Electronic Health Records (EHRs)[2]

Medical claims and billing data[2]

Product and disease registries[2]

Patient-generated data (including from mobile devices and wearables)[2][6]
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Data from other sources that can inform health status, such as social media and

environmental data.[1]

Core Challenges in Real-World Data Integration
The integration of RWD is not without its challenges. Researchers must navigate a complex

landscape of disparate data sources, varying data quality, and privacy concerns.

Challenge Description Potential Solutions

Data Heterogeneity

RWD is collected in various

formats (structured and

unstructured) and from

different systems with unique

schemas and languages,

making standardization

difficult.[7]

Implement Extract, Transform,

Load (ETL) processes and

utilize Common Data Models

(CDMs) to map data to a

standard format.[7]

Data Quality

Issues such as missing data,

inaccuracies, and

inconsistencies can

compromise the validity of

research findings.[7][8]

Develop and implement a

comprehensive data quality

assessment protocol to identify

and address data quality

issues.[3]

Data Volume

The sheer volume of RWD can

be challenging to store,

process, and analyze

effectively.[9]

Utilize modern data

management platforms, cloud-

based solutions, and efficient

data processing algorithms.[9]

Data Security and Privacy

Protecting patient privacy and

ensuring data security are

paramount, especially when

integrating data from multiple

sources.[8][9]

Employ robust data encryption,

stringent access controls, and

adhere to regulatory guidelines

such as HIPAA and GDPR.[8]

Duplicate Data

Patient records may exist

across multiple data sources,

leading to duplication that can

skew analysis if not properly

addressed.[7]

Utilize data linkage and

deduplication techniques to

identify and merge duplicate

patient records.
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Real-World Data Integration Workflow
The process of integrating RWD requires a systematic approach to ensure the resulting dataset

is fit for purpose. The following diagram illustrates a typical workflow for RWD integration.

Data Acquisition Data Preparation Data Integration Analysis & Evidence Generation

Identify RWD Sources
(EHRs, Claims, Registries) Extract Data Data Cleaning & Pre-processing Data Standardization (CDM) Data Quality Assessment Data Linkage & Deduplication Create Integrated Dataset Data Analysis Generate Real-World Evidence

Click to download full resolution via product page

A typical workflow for integrating real-world data.

Data Integration Models
Researchers can choose from several models for integrating RWD, each with its own

advantages and disadvantages.

Centralized vs. Federated Data Models
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Feature Centralized Data Model Federated Data Model

Data Location

Data from all sources are

physically moved to a single,

central repository.

Data remains at its original

source, and queries are sent to

each source for processing.

Data Control
A single entity has control over

the integrated data.

Each data source owner

maintains control over their

data.

Privacy & Security
Higher risk of data breaches

due to a single point of failure.

Enhanced privacy and security

as sensitive data is not

transferred.

Implementation Complexity

Can be complex to set up

initially due to the need for

data transfer and storage

infrastructure.

Can be complex to implement

due to the need for

standardized query interfaces

and protocols across all data

sources.

Query Performance

Generally faster query

performance as all data is in

one location.

Query performance can be

slower due to network latency

and the need to aggregate

results from multiple sources.

The choice between a centralized and federated model often depends on factors such as data

privacy regulations, the willingness of data owners to share their data, and the available

technical infrastructure.
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Centralized Model Federated Model

Central Data Repository

Data Source A
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Comparison of centralized and federated data integration models.

Experimental Protocols
Protocol 1: Data Quality Assessment for Real-World
Data
Objective: To systematically assess and quantify the quality of a real-world dataset prior to its

use in research.

Methodology: This protocol is based on a harmonized data quality framework that evaluates

data in three key domains: conformance, completeness, and plausibility.[7]

Procedure:
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Define Key Data Elements: Identify the critical data elements for your research question

(e.g., patient demographics, diagnoses, medications, lab results, outcomes).

Conformance Assessment:

Value Conformance: Check if the values for each data element adhere to the expected

data type, format, and terminology (e.g., ICD-10 codes for diagnoses, LOINC codes for lab

tests).

Relational Conformance: Verify that the relationships between tables in the database are

maintained (e.g., every record in the 'medications' table has a corresponding patient in the

'patients' table).

Completeness Assessment:

Required Field Completeness: For each key data element, calculate the percentage of

records that have a non-missing value.

Temporal Completeness: Assess the availability of data over the desired study period.

Plausibility Assessment:

Uniqueness Plausibility: Check for duplicate records within the dataset.

Atemporal Plausibility: Identify and investigate data values that are outside of a plausible

range (e.g., a patient age of 200 years).

Temporal Plausibility: Check for logical inconsistencies in dates (e.g., a date of death

occurring before a date of diagnosis).

Documentation and Reporting:

Document all data quality checks performed and their results in a data quality report.

Summarize the findings in a table for easy comparison of data quality across different data

elements.

Data Quality Assessment Summary Table:
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Data Quality
Domain

Metric
Data Element:
Diagnoses

Data Element:
Medications

Data Element:
Lab Results

Conformance

Value

Conformance

Rate

98% 95% 99%

Relational

Conformance

Rate

100% 100% 100%

Completeness
Required Field

Completeness
99% 92% 85%

Plausibility
Uniqueness

Plausibility
100% N/A N/A

Atemporal

Plausibility

Issues

5 12 25

Temporal

Plausibility

Issues

2 8 15

Protocol 2: Probabilistic Data Linkage of Disparate RWD
Sources
Objective: To link patient records from two or more different real-world data sources (e.g., a

patient registry and an EHR system) without a common unique identifier.

Methodology: This protocol utilizes a probabilistic matching algorithm based on demographic

and clinical identifiers.

Procedure:

Data Pre-processing and Standardization:
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For each data source, select a set of identifying variables (e.g., first name, last name, date

of birth, sex, zip code).

Standardize the format of these variables across all datasets (e.g., convert all names to

uppercase, format dates consistently).

Phonetically encode names using an algorithm like Soundex to account for spelling

variations.

Blocking:

To reduce the number of pairwise comparisons, group records into blocks based on a

variable that is likely to be consistent across datasets (e.g., zip code or the Soundex of the

last name).

Pairwise Comparison and Weight Calculation:

Within each block, compare all pairs of records.

For each pair, calculate an agreement weight for each identifying variable based on the

probability that the variable agrees given the records are a true match and the probability

that the variable agrees given the records are not a true match.

Sum the agreement weights to get a total matching score for each pair.

Classification:

Set a threshold for the total matching score to classify pairs as matches, non-matches, or

potential matches requiring manual review.

Manual Review and Validation:

Manually review the potential matches to determine their true match status.

Validate the accuracy of the linkage by reviewing a sample of the classified matches and

non-matches.

Creation of Linked Dataset:
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Create a new, integrated dataset containing the linked records.

Protocol 3: Implementation of a Common Data Model
(CDM)
Objective: To transform and standardize a raw real-world dataset into a common data model to

facilitate interoperability and standardized analyses.

Methodology: This protocol outlines the steps for mapping a source dataset to the

Observational Medical Outcomes Partnership (OMOP) Common Data Model.

Procedure:

Familiarization with the OMOP CDM:

Review the OMOP CDM documentation to understand the standard tables, fields, and

terminologies.

Source Data Analysis:

Analyze the schema, content, and terminology of the source dataset.

Vocabulary Mapping:

Map the terminologies used in the source data (e.g., local lab codes, proprietary drug

codes) to the standard vocabularies used in the OMOP CDM (e.g., LOINC, RxNorm).

ETL (Extract, Transform, Load) Development:

Extract: Develop scripts to extract the data from the source system.

Transform: Write transformation logic to:

Restructure the source data to fit the OMOP CDM table structures.

Apply the vocabulary mappings to standardize the terminology.

Perform any necessary data cleaning or formatting.
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Load: Develop scripts to load the transformed data into the OMOP CDM database.

ETL Execution and Validation:

Execute the ETL process to populate the OMOP CDM.

Validate the transformed data by comparing summary statistics and patient counts

between the source data and the OMOP CDM.

Documentation:

Document the entire mapping and ETL process, including any assumptions made and any

data that could not be mapped.

Source RWD ETL Process

OMOP Common Data Model

Raw Data
(EHR, Claims, etc.) Extract

Transform
- Map to Standard Vocabularies

- Restructure Data
Load

PERSON

CONDITION_OCCURRENCE

DRUG_EXPOSURE

MEASUREMENT

Click to download full resolution via product page

The ETL process for mapping source RWD to the OMOP CDM.

By following these protocols, researchers and drug development professionals can effectively

integrate real-world data into their studies, leading to more robust and generalizable evidence

that can ultimately improve patient outcomes.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://www.mahalo.health/insights/steps-to-integrating-ehr-with-patient-registry
https://m.youtube.com/watch?v=T03GC4IBrLo
https://unscripted.ranbiolinks.com/strategies-for-effective-data-quality-monitoring-in-clinical-research/
https://www.youtube.com/watch?v=wzbjAkk6m6k
https://www.ncbi.nlm.nih.gov/books/NBK551878/
https://www.ncbi.nlm.nih.gov/books/NBK551878/
https://www.ncbi.nlm.nih.gov/books/NBK551878/
https://m.youtube.com/watch?v=p3_QllwcjL4
https://rethinkingclinicaltrials.org/chapters/conduct/assessing-fitness-for-use-of-real-world-data-sources/data-quality-measures/
https://www.om1.com/wp-content/uploads/2020/07/OM1_RWE_Quality_Checklist_Mar2020.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC9250059/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9250059/
https://www.benchchem.com/product/b13389108#real-world-data-integration-techniques-for-researchers
https://www.benchchem.com/product/b13389108#real-world-data-integration-techniques-for-researchers
https://www.benchchem.com/product/b13389108#real-world-data-integration-techniques-for-researchers
https://www.benchchem.com/product/b13389108#real-world-data-integration-techniques-for-researchers
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b13389108?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13389108?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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